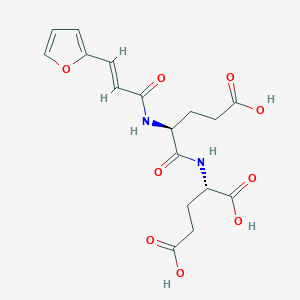

FA-Glu-Glu-OH

Descripción general

Descripción

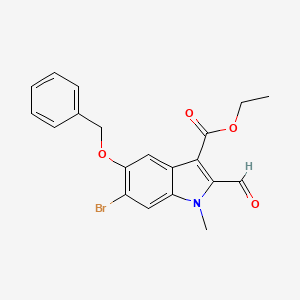

FA-Glu-Glu-OH is a dipeptide with the molecular formula C17H20N2O9 . It can be used as an intermediate in peptide synthesis .

Synthesis Analysis

A new glyco-phenol was produced by the coupling between glucosamine (Glu) and ferulic acid (FA) using Myceliophthora thermophila laccase as a biocatalyst in mild conditions . The enzymatic reaction created a new derivative (FA-Glu), produced from coupling between Glu and FA by covalent bonds .Molecular Structure Analysis

The molecular weight of this compound is 396.3 g/mol . The liquid chromatography-mass spectrometry analysis showed that the FA-Glu derivative exhibited a molecular mass at MM 713 g/mol containing one Glu molecule and three FA molecules after decarboxylation .Chemical Reactions Analysis

The enzymatic reaction created a new derivative (FA-Glu), produced from coupling between Glu and FA by covalent bonds . Under optimal conditions, almost 55% of -NH2 groups on Glu were bound with FA oxidation products .Physical And Chemical Properties Analysis

This compound has a molecular weight of 396.3 g/mol, a hydrogen bond donor count of 5, a hydrogen bond acceptor count of 9, and a rotatable bond count of 12 . It also has a topological polar surface area of 183 Ų and a heavy atom count of 28 .Aplicaciones Científicas De Investigación

Biotecnología: Funcionalidad Enzimática y Síntesis

FA-Glu-Glu-OH desempeña un papel en el estudio de la funcionalidad enzimática y la síntesis dentro de las aplicaciones biotecnológicas. Actúa como sustrato o intermedio en reacciones enzimáticas, ayudando a comprender la especificidad y la acción enzimática. Este dipéptido se puede utilizar para investigar la actividad de las proteasas, que son cruciales para el procesamiento y la modificación de proteínas en la biotecnología industrial .

Medicina: Sistemas de Liberación de Fármacos

En la investigación médica, this compound se explora como un posible bloque de construcción para el desarrollo de sistemas de liberación de fármacos. Su estructura permite la unión de agentes terapéuticos, facilitando la administración dirigida a células o tejidos específicos. Esto puede aumentar la eficacia de los fármacos al tiempo que minimiza los efectos secundarios .

Ciencia Ambiental: Tensoactivos Sostenibles

Los científicos ambientales están interesados en this compound por su posible uso en la creación de tensoactivos sostenibles. Estos tensoactivos se pueden producir mediante procesos respetuosos con el medio ambiente y tienen aplicaciones en agentes de limpieza, emulsionantes y dispersantes, contribuyendo a reducir el impacto ambiental .

Industria Alimentaria: Procesamiento y Conservación de Alimentos

En la industria alimentaria, this compound se puede utilizar en procesos que implican la reticulación de proteínas, como la mejora de la textura y la estabilidad de los productos alimenticios. También puede desempeñar un papel en la conservación de los alimentos al actuar como un aditivo que mejora la vida útil y mantiene la calidad .

Ciencia de Materiales: Desarrollo de Hidrogel

Los investigadores en ciencia de materiales están investigando el uso de this compound en el desarrollo de hidrogeles. Estos hidrogeles tienen aplicaciones potenciales en dispositivos biomédicos, robótica blanda y pieles artificiales. Las propiedades del dipéptido pueden contribuir a la elasticidad, adhesión y capacidades de autocuración del hidrogel .

Agricultura: Enmienda del Suelo y Crecimiento de las Plantas

En agricultura, this compound podría explorarse por su papel en la enmienda del suelo. Puede mejorar las propiedades del suelo, como el contenido de nutrientes y la retención de agua, mejorando así el crecimiento de las plantas y el rendimiento de los cultivos. Esta aplicación apoya las prácticas agrícolas sostenibles y la seguridad alimentaria .

Direcciones Futuras

Mecanismo De Acción

Target of Action

FA-Glu-Glu-OH is a dipeptide that can be used as an intermediate in peptide synthesis . It is the preferred substrate of human and zebrafish carboxypeptidase O . Carboxypeptidase O is a glycosylphosphatidylinositol-anchored intestinal peptidase with acidic amino acid specificity .

Biochemical Pathways

This compound, being a glutamine derivative, may potentially influence glutamine metabolism. Glutamine is an important amino acid that supplies carbon and nitrogen to fuel biosynthesis . It plays a versatile role in cell metabolism, participating in the tri-carboxylic acid (TCA) cycle supplementation and the biosynthesis of nucleotides, glutathione (GSH), and other nonessential amino acids . Thus, any compound affecting glutamine metabolism could have significant downstream effects on these biochemical pathways.

Pharmacokinetics

As a dipeptide, it is expected to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized into its constituent amino acids, and excreted via the kidneys .

Result of Action

The molecular and cellular effects of this compound’s action are likely to be diverse, given the wide-ranging roles of glutamine in cellular metabolism. For instance, glutamine supports mitochondrial oxidative metabolism when pyruvate derived from glucose is converted into lactate and secreted . Therefore, this compound could potentially influence these processes.

Análisis Bioquímico

Biochemical Properties

FA-Glu-Glu-OH plays a significant role in biochemical reactions, particularly in the synthesis of peptides. It interacts with various enzymes, proteins, and other biomolecules. One notable interaction is with carboxypeptidase O, a glycosylphosphatidylinositol-anchored intestinal peptidase that has specificity for acidic amino acids . This interaction is crucial for the hydrolysis of peptide bonds involving glutamic acid residues. Additionally, this compound can be used as a substrate for proteases, which further process the dipeptide into its constituent amino acids .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, the compound has been shown to affect the glutamine metabolic pathway, which is essential for cell biosynthesis and bioenergetics . By participating in this pathway, this compound can impact the production of nucleotides, amino acids, and other critical metabolites. This, in turn, influences cell function and viability, especially in rapidly proliferating cells such as cancer cells .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with specific enzymes and transporters. For instance, the compound can be hydrolyzed by proteases, releasing free glutamic acid residues that participate in various metabolic pathways . Additionally, this compound may interact with vesicular glutamate transporters, which regulate the packaging and release of glutamate in synaptic vesicles . These interactions are essential for maintaining glutamate homeostasis and preventing excitotoxicity in neuronal cells.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that the compound is relatively stable under standard storage conditions, but its activity may decrease over prolonged periods . Long-term exposure to this compound in cell cultures can lead to alterations in cellular function, including changes in gene expression and metabolic activity . These temporal effects are important to consider when designing experiments and interpreting results.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, the compound may enhance cellular metabolism and promote cell growth . At higher doses, this compound can exhibit toxic effects, leading to cell death and tissue damage . These dosage-dependent effects highlight the importance of optimizing the concentration of this compound in experimental studies to achieve the desired outcomes without causing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the glutamine metabolic pathway. This pathway is crucial for the synthesis of nucleotides, amino acids, and other essential metabolites . This compound can be converted into glutamic acid, which then participates in the tricarboxylic acid (TCA) cycle and other metabolic processes . The compound’s involvement in these pathways can influence metabolic flux and the levels of various metabolites within cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. Vesicular glutamate transporters, for example, play a key role in the uptake and release of the compound in neuronal cells . Additionally, this compound can be transported across cell membranes via amino acid transporters, facilitating its distribution to different cellular compartments . These transport mechanisms are essential for the compound’s localization and function within cells.

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm and synaptic vesicles. The compound’s activity and function can be influenced by its subcellular localization, as it interacts with different biomolecules in specific compartments . For instance, in neuronal cells, this compound is concentrated in synaptic vesicles, where it plays a role in neurotransmitter release and synaptic signaling . Understanding the subcellular localization of this compound is crucial for elucidating its biological functions and potential therapeutic applications.

Propiedades

IUPAC Name |

(2S)-2-[[(2S)-4-carboxy-2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]butanoyl]amino]pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O9/c20-13(6-3-10-2-1-9-28-10)18-11(4-7-14(21)22)16(25)19-12(17(26)27)5-8-15(23)24/h1-3,6,9,11-12H,4-5,7-8H2,(H,18,20)(H,19,25)(H,21,22)(H,23,24)(H,26,27)/b6-3+/t11-,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWSOTQMOAWBLFA-NDYVEPOPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C=CC(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=COC(=C1)/C=C/C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(2,2,2-Trifluoroethoxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B1450600.png)

![3-(2-aminoethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1450615.png)

![7-Bromo-1H-pyrrolo[3,2-c]pyridin-2(3H)-one](/img/structure/B1450619.png)

![Methyl 1-[3-(hydroxymethyl)phenyl]cyclopropane-1-carboxylate](/img/structure/B1450620.png)